2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE is a chemical compound with the molecular formula C14H15Cl2NO2 and a molecular weight of 300.2 g/mol. This compound is characterized by the presence of two allyl groups attached to the nitrogen atom and a 2,4-dichlorophenoxy group attached to the acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with diallylamine. The reaction is carried out in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE: Characterized by the presence of allyl groups and a dichlorophenoxy moiety.
N~1~,N~1~-diallyl-2-(2,4-dichlorophenoxy)propionamide: Similar structure but with a propionamide group instead of acetamide.
N~1~,N~1~-diallyl-2-(2,4-dichlorophenoxy)butyramide: Similar structure but with a butyramide group instead of acetamide.
Uniqueness
This compound is unique due to its specific combination of allyl groups and a dichlorophenoxy moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H15Cl2NO2 |
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Molecular Weight |
300.2g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C14H15Cl2NO2/c1-3-7-17(8-4-2)14(18)10-19-13-6-5-11(15)9-12(13)16/h3-6,9H,1-2,7-8,10H2 |
InChI Key |
BTJYHFRRUGLCMO-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)COC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
C=CCN(CC=C)C(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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